molecular formula C15H10F2N4 B12524568 2,2'-Methylenebis(6-fluoro-1H-benzimidazole) CAS No. 677032-52-9

2,2'-Methylenebis(6-fluoro-1H-benzimidazole)

Cat. No.: B12524568
CAS No.: 677032-52-9
M. Wt: 284.26 g/mol
InChI Key: KTQHAMVXECIAQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2,2’-Methylenebis(6-fluoro-1H-benzimidazole) typically involves the condensation of ortho-phenylenediamine derivatives with aldehydes or ketones under acidic or basic conditions. One common method involves the reaction of 6-fluoro-1H-benzimidazole with formaldehyde in the presence of an acid catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

2,2’-Methylenebis(6-fluoro-1H-benzimidazole) can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,2’-Methylenebis(6-fluoro-1H-benzimidazole) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’-Methylenebis(6-fluoro-1H-benzimidazole) involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, it may inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis. The molecular targets and pathways involved include cyclin-dependent kinases, DNA topoisomerases, and apoptotic signaling pathways .

Comparison with Similar Compounds

2,2’-Methylenebis(6-fluoro-1H-benzimidazole) can be compared with other benzimidazole derivatives, such as:

The uniqueness of 2,2’-Methylenebis(6-fluoro-1H-benzimidazole) lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

677032-52-9

Molecular Formula

C15H10F2N4

Molecular Weight

284.26 g/mol

IUPAC Name

6-fluoro-2-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1H-benzimidazole

InChI

InChI=1S/C15H10F2N4/c16-8-1-3-10-12(5-8)20-14(18-10)7-15-19-11-4-2-9(17)6-13(11)21-15/h1-6H,7H2,(H,18,20)(H,19,21)

InChI Key

KTQHAMVXECIAQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)CC3=NC4=C(N3)C=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.